2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chloro-substituted aniline ring, a pyridine ring, and a sulfonyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-chloro-4-methylaniline, is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated aniline derivative.
Acylation Reaction: The sulfonylated aniline derivative is then acylated with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aniline ring.
Reduction: Reduction reactions may target the nitro group if present or the sulfonyl group under specific conditions.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group may yield a sulfide derivative.
Substitution: Substitution of the chloro group may yield various aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and possible biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the sulfonyl group and the pyridine ring may facilitate binding to specific molecular targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: can be compared with other sulfonylated aniline derivatives and pyridine-containing acetamides.
N-(pyridin-2-ylmethyl)acetamide: derivatives with different substituents on the aniline ring.
Uniqueness
- The combination of the chloro-substituted aniline ring, the sulfonyl group, and the pyridine ring makes this compound unique.
- Its specific structure may confer unique biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-6-7-14(9-15(12)17)20(24(2,22)23)11-16(21)19-10-13-5-3-4-8-18-13/h3-9H,10-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAQZOUTUYELTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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